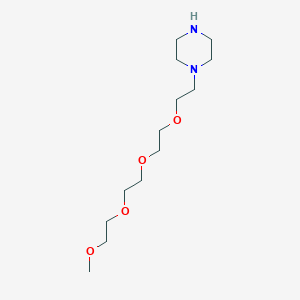![molecular formula C21H18BF3 B14243590 Tris[4-(fluoromethyl)phenyl]borane CAS No. 351466-25-6](/img/structure/B14243590.png)
Tris[4-(fluoromethyl)phenyl]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4-(fluoromethyl)phenyl]borane is an organoboron compound characterized by the presence of three 4-(fluoromethyl)phenyl groups attached to a central boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(fluoromethyl)phenyl]borane typically involves the reaction of boron trichloride with 4-(fluoromethyl)phenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron trichloride. The general reaction scheme is as follows:
BCl3+3C6H4CH2FMgBr→B(C6H4CH2F)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides, which are useful intermediates in various organic transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris[4-(fluoromethyl)phenyl]borane has found applications in several scientific research areas:
Chemistry: It is used as a Lewis acid catalyst in various organic reactions, including hydroboration and polymerization.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Tris[4-(fluoromethyl)phenyl]borane primarily involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and applications in catalysis.
Tris(3,5-bis(trifluoromethyl)phenyl)borane: Used in frustrated Lewis pair chemistry for the activation of small molecules.
Uniqueness: Tris[4-(fluoromethyl)phenyl]borane is unique due to the presence of fluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
351466-25-6 |
|---|---|
Molecular Formula |
C21H18BF3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
tris[4-(fluoromethyl)phenyl]borane |
InChI |
InChI=1S/C21H18BF3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12H,13-15H2 |
InChI Key |
OSMBUUFIZBTSNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CF)(C2=CC=C(C=C2)CF)C3=CC=C(C=C3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
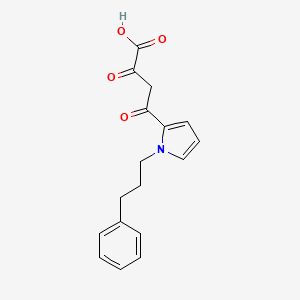
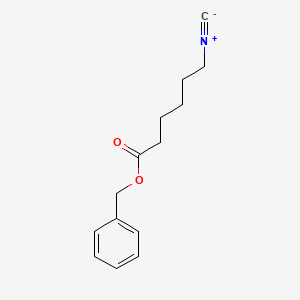
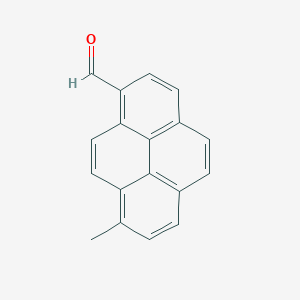

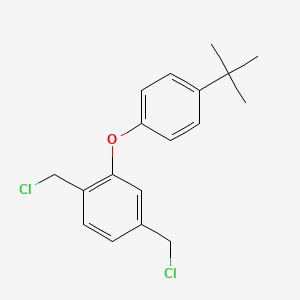
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

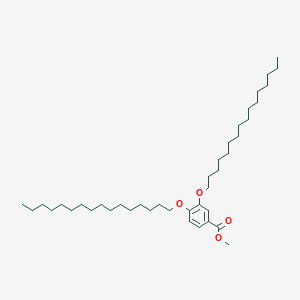
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
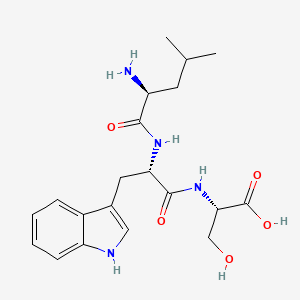
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)

